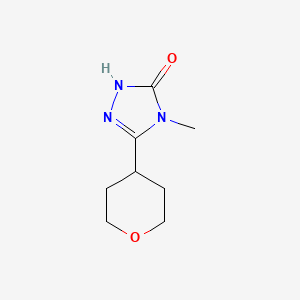

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-7(9-10-8(11)12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDAHCQZGLQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxan-4-yl)-1,2,4-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Insights :

- Oxan-4-yl vs. Aryl Groups: The oxan-4-yl group in the target compound likely enhances water solubility compared to aromatic substituents (e.g., benzylidenamino), which could improve bioavailability .

- Methyl vs.

- Antioxidant Activity : Compounds with electron-donating substituents (e.g., methoxy, furyl) show stronger radical scavenging, suggesting the oxan-4-yl group’s ether oxygen could contribute similarly .

Physicochemical Properties

Triazolone derivatives exhibit weak acidic properties due to the N–H group in the triazole ring. Substituents significantly influence pKa values:

Key Insights :

- The oxan-4-yl group’s electron-withdrawing nature may lower pKa compared to ethyl or phenyl substituents, increasing acidity .

- Methyl groups at position 4 stabilize the deprotonated form, further reducing pKa relative to amino-substituted analogues .

Spectroscopic and Computational Comparisons

Theoretical and experimental NMR studies highlight substituent effects on electronic structure:

Key Insights :

- The oxan-4-yl group causes slight deshielding of the N–H proton compared to methoxybenzylidenamino substituents, likely due to inductive effects .

- DFT calculations align closely with experimental data, validating structural predictions for similar compounds .

Antioxidant Activity

Comparative antioxidant assays for triazolone derivatives:

Key Insights :

- The oxan-4-yl group’s oxygen may mimic methoxy groups in radical stabilization, warranting further experimental validation.

Challenges :

- Introducing the oxan-4-yl group requires careful control of steric effects during condensation.

- Purification may involve recrystallization from acetic acid/water mixtures, as seen in related syntheses .

Biological Activity

4-Methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197523-27-4) is a heterocyclic compound characterized by a triazole ring fused with an oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 168.21 g/mol. The structure features a triazole ring that is known for its stability and ability to interact with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways are still under investigation but are thought to involve hydrogen bonding and dipole interactions due to the polar nature of the triazole ring.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Notes |

|---|---|---|---|

| Compound A | IGR39 (Melanoma) | 9.7 ± 1.6 | Selective towards cancer cells |

| Compound B | MDA-MB-231 (Breast Cancer) | 22.3 ± 2.5 | Effective in inhibiting migration |

| Compound C | Panc-1 (Pancreatic Carcinoma) | 26.2 ± 1.0 | Lower cytotoxicity against fibroblasts |

These findings suggest that the triazole nucleus can enhance the solubility and pharmacological profile of anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazole derivatives have shown efficacy against various bacterial strains and fungi. For example:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Study on triazole derivatives |

| Escherichia coli | Moderate | Comparative analysis |

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of various triazole derivatives on human melanoma IGR39 cells, it was found that specific modifications to the triazole ring significantly enhanced anticancer activity. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over varying time periods .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of several triazole compounds against common pathogens. The results demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.